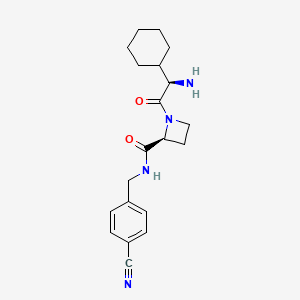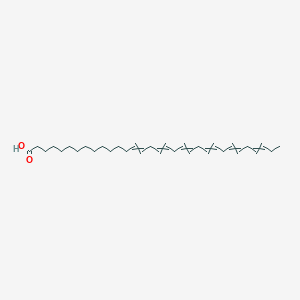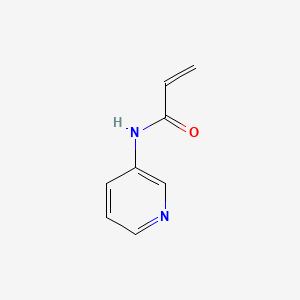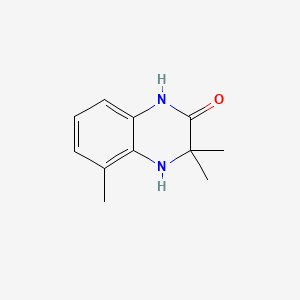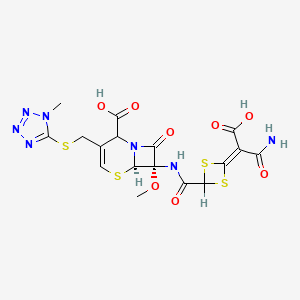
delta2-Cefotetan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Delta2-Cefotetan is a research chemical . It is widely used in scientific research due to its unique structure and properties.
Chemical Reactions Analysis
While specific chemical reactions involving delta2-Cefotetan are not available, general principles of chemical reaction analysis can be applied. These include monitoring reactive intermediates, understanding the alteration of oxidation states, and using electroanalytical tools to investigate redox-active intermediates .
Wissenschaftliche Forschungsanwendungen
Medicine
Delta2-Cefotetan: is primarily used in the medical field as an antibiotic for the prophylaxis and treatment of bacterial infections. It is effective against a wide range of aerobic and anaerobic gram-positive and gram-negative microorganisms . Its applications include:
Biotechnology
In biotechnology, delta2-Cefotetan has potential applications in the production of functional carbohydrates and enzymes. It is involved in the research on isomerases or epimerases, which are crucial for the production of rare sugars and new enzymatic technologies .
Chemistry
Delta2-Cefotetan: is relevant in chemistry for its role in synthesis and analysis. It is used in:
- Cyclic Voltammetry : A method for scientific investigation and innovation, where delta2-Cefotetan can be monitored due to processes involving electron transfer .
- Cross-Coupling Reactions : It may be used as a solvent or catalyst in cross-coupling reactions, which are essential for carbon–carbon and carbon–heteroatom bond formations .
Pharmacology
In pharmacology, delta2-Cefotetan is studied for its mechanism of action and pharmacokinetics. It is known to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins, leading to bacterial lysis .
Microbiology
Delta2-Cefotetan: is significant in microbiology for the development of new antibiotics. It serves as a key lead generation source for semi-synthetic cephalosporins, which are crucial in overcoming antimicrobial resistances in clinical applications .
Environmental Science
The compound’s role in environmental science is emerging, particularly in the synthesis of environmentally friendly metal nanoparticles (MNPs) by microorganisms. These MNPs have applications in environmental remediation and pollution control .
Food Science
In food science, delta2-Cefotetan could be used in the development of chitosan-based active films for food packaging, enhancing antioxidant and antimicrobial activities, and encapsulation systems for nutrients .
Agriculture
Delta2-Cefotetan: may find applications in agriculture, particularly in the development of plant biostimulants and nanotechnologies that contribute to sustainable agriculture and enhanced food quality .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(6R,7S)-7-[[4-(2-amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O8S4/c1-23-16(20-21-22-23)34-4-5-3-33-15-17(32-2,14(31)24(15)7(5)11(29)30)19-9(26)13-35-12(36-13)6(8(18)25)10(27)28/h3,7,13,15H,4H2,1-2H3,(H2,18,25)(H,19,26)(H,27,28)(H,29,30)/t7?,13?,15-,17+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSPFHNCVUTGLP-IGTHYWETSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=CSC3C(C(=O)N3C2C(=O)O)(NC(=O)C4SC(=C(C(=O)N)C(=O)O)S4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NN=N1)SCC2=CS[C@@H]3[C@@](C(=O)N3C2C(=O)O)(NC(=O)C4SC(=C(C(=O)N)C(=O)O)S4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O8S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718730 |
Source


|
| Record name | (6R,7S)-7-{[4-(2-Amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino}-7-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
575.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
delta2-Cefotetan | |
CAS RN |
1332499-75-8 |
Source


|
| Record name | (6R,7S)-7-{[4-(2-Amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino}-7-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

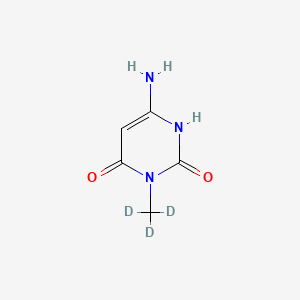

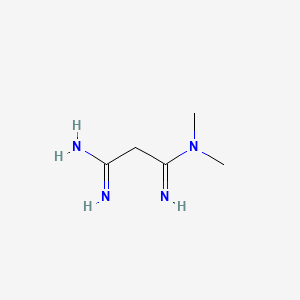


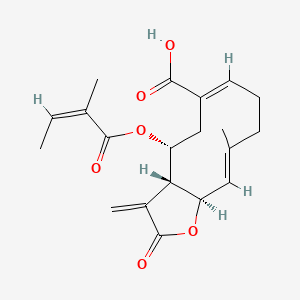
![(betaS)-beta-[(1,1-tert-Butyloxycarbonyl)amino]-4-benzyloxy-benzenepropionic Aldehyde](/img/structure/B587288.png)
![Methyl (3S)-3-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate](/img/structure/B587289.png)
![Methyl (3S)-3-[4-(benzyloxy)phenyl]-3-{benzyl[(1R)-1-phenylethyl]amino}propanoate](/img/structure/B587290.png)
